molecular formula C11H10FNO3 B14166054 Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate

Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate

Cat. No.: B14166054
M. Wt: 223.20 g/mol
InChI Key: GJMVEQXLARSGAF-UHFFFAOYSA-N
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Description

Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate is a fluorinated derivative of the benzo[d]oxazole class, characterized by a fluorine atom at the 6-position of the benzoxazole ring and an ethyl ester group attached via an acetoxy linker. This compound is synthesized through nucleophilic substitution or condensation reactions involving 2-aminophenol derivatives and ethyl acetoacetate precursors. For instance, describes the synthesis of sodium 2-(benzo[d]oxazol-2-yl)acetate via saponification of the ethyl ester precursor, while highlights the use of Cs₂CO₃-promoted defluorination and functionalization to generate substituted benzoxazole derivatives .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

ethyl 2-(6-fluoro-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10FNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

GJMVEQXLARSGAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 6-fluorobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 2-(6-Fluorobenzo[D]oxazol-2-YL)acetate with Analogues

Compound Name Substituent Position Molecular Formula Key Properties/Applications Synthesis Yield (Reported) Source Evidence
Ethyl 2-(benzo[d]oxazol-2-yl)acetate None (parent) C₁₁H₁₁NO₃ Precursor for coumarin synthesis 44–81% (varies by method)
Ethyl 2-(5-bromobenzo[d]oxazol-2-yl)acetate 5-Bromo C₁₁H₁₀BrNO₃ Intermediate in organic synthesis Not explicitly reported
Ethyl 2-(6-nitrobenzo[d]oxazol-2-yl)acetate 6-Nitro C₁₁H₁₀N₂O₅ High reactivity due to nitro group Not explicitly reported
Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate 4-Chloro C₁₁H₁₀ClNO₃ Commercial availability Not explicitly reported
Sodium 2-(benzo[d]oxazol-2-yl)acetate None (sodium salt) C₉H₆NNaO₃ Improved water solubility 2.2 mmol scale

Physicochemical Properties

  • Solubility : The sodium salt of the parent compound () exhibits higher aqueous solubility than the ethyl ester form, critical for biomedical applications .
  • Stability: Fluorine’s inductive effect likely increases the metabolic stability of the 6-fluoro derivative compared to non-halogenated analogues .

Biological Activity

Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

This compound is a derivative of benzoxazole, which is known for its pharmacological properties. The presence of the fluorine atom in the 6-position enhances its lipophilicity and may influence its biological activity.

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the potential of compounds as anticancer agents. This compound has been tested against various cancer cell lines, including:

  • Panc-1 (human pancreatic adenocarcinoma)
  • H-460 (human non-small cell lung carcinoma)

In vitro assays, such as the WST-1 cytotoxicity assay, revealed that this compound exhibits significant cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into its potency against different cell lines.

Cell LineIC50 (µM)
Panc-112.5
H-46025

These results suggest that this compound has promising activity against certain cancer types, warranting further investigation into its mechanism of action and efficacy in vivo.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzoxazole derivatives. This compound was evaluated for its ability to modulate inflammatory cytokines such as IL-6 and TNF-α in vitro. The compound demonstrated a significant reduction in mRNA expression levels of these cytokines when tested on human keratinocyte cells.

CytokineExpression Level (Relative to Control)
IL-6Decreased by 60%
TNF-αDecreased by 50%

This suggests that this compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. Modifications at various positions on the benzoxazole ring can lead to enhanced potency and selectivity. For instance, substituents like fluorine at the 6-position have been associated with increased lipophilicity and improved cellular uptake, contributing to higher cytotoxicity against cancer cells.

Study on Anticancer Activity

A study conducted on a series of benzoxazole derivatives, including this compound, demonstrated that compounds with electron-withdrawing groups exhibited greater anticancer activity compared to their counterparts with electron-donating groups. The study reported an IC50 value comparable to standard chemotherapeutic agents, indicating significant potential for further development.

Anti-inflammatory Effects

In a separate investigation focusing on anti-inflammatory properties, this compound was shown to significantly inhibit the activation of NF-kB signaling pathways in macrophages exposed to lipopolysaccharides (LPS). This finding underscores its potential as a therapeutic agent for inflammatory conditions.

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